
Nitrendipine M (dehydro)
説明
Nitrendipine M (dehydro) is a derivative of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used in the treatment of hypertension due to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nitrendipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization to form the dihydropyridine ring . The preparation of nitrendipine M (dehydro) involves further dehydrogenation of nitrendipine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms .
Industrial Production Methods
Industrial production of nitrendipine typically involves large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form .
化学反応の分析
Types of Reactions
Nitrendipine M (dehydro) undergoes several types of chemical reactions, including:
Oxidation: The dehydrogenation process itself is an oxidation reaction.
Reduction: The compound can be reduced back to nitrendipine under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogenating agents, nitrating agents, and alkyl halides.
Major Products
The major products formed from these reactions include various nitrendipine derivatives with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
科学的研究の応用
Pharmacological Applications
Nitrendipine M is primarily utilized for its antihypertensive properties. It functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure. Its efficacy has been demonstrated in various clinical studies:
- Hypertension Management : Nitrendipine has shown effectiveness in treating severe hypertension, with studies indicating comparable blood pressure reductions when used in combination with other antihypertensive agents .
- Cardiovascular Protection : The compound exhibits protective effects against cardiac hypertrophy and ischemia, making it a candidate for further research into cardiovascular diseases .
Metabolic Profiles
The metabolism of nitrendipine is crucial for understanding its pharmacokinetics and potential interactions:
- Bioavailability : Nitrendipine has a low oral bioavailability (10-20%) due to significant first-pass metabolism. This necessitates the exploration of alternative delivery methods to enhance its therapeutic efficacy .
- Metabolites : Research has detailed the metabolic pathways involved in the breakdown of nitrendipine, highlighting the role of cytochrome P450 enzymes. Understanding these pathways can aid in predicting drug interactions and optimizing dosing regimens .
Innovative Drug Delivery Systems
Recent advancements have focused on improving the delivery of nitrendipine to enhance its bioavailability and therapeutic effects:
- Solid Lipid Nanoparticles (SLNs) : Studies have investigated the encapsulation of nitrendipine within SLNs, which can improve its release profile and stability compared to traditional formulations. This method shows promise for enhancing oral bioavailability and reducing side effects associated with peak plasma concentrations .
- Nanocarrier Systems : The development of nanocarrier systems for targeted delivery is an area of ongoing research. These systems aim to deliver nitrendipine directly to affected tissues, potentially increasing local concentrations while minimizing systemic exposure.
Case Studies and Clinical Trials
Several case studies have documented the clinical applications and outcomes associated with nitrendipine treatment:
- Case Study 1 : A study involving 114 patients indicated that those treated with nitrendipine experienced significant reductions in blood pressure with manageable side effects, reinforcing its utility in clinical practice .
- Clinical Trials : Ongoing clinical trials are assessing the long-term efficacy and safety profiles of nitrendipine in diverse populations, including those with comorbid conditions such as diabetes and heart failure.
Comparative Analysis Table
The following table summarizes key properties and applications of nitrendipine M compared to other dihydropyridine derivatives:
Property/Compound | Nitrendipine M | Amlodipine | Nifedipine |
---|---|---|---|
Bioavailability | 10-20% | 60-65% | 30-40% |
Mechanism | Calcium channel blocker | Calcium channel blocker | Calcium channel blocker |
Primary Use | Hypertension | Hypertension & Angina | Hypertension & Angina |
Metabolism | CYP3A4 | CYP3A4 | CYP3A4 |
Side Effects | Edema, Flushing | Edema | Flushing |
作用機序
Nitrendipine M (dehydro) exerts its effects by binding to L-type calcium channels in the smooth muscle cells of blood vessels and cardiac muscle cells. This binding inhibits the influx of calcium ions, leading to relaxation of the vascular smooth muscle and a subsequent decrease in blood pressure . The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium ion homeostasis and vascular tone regulation .
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer duration of action compared to nitrendipine.
Felodipine: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Nitrendipine M (dehydro) is unique due to its specific dehydrogenated structure, which may confer distinct pharmacological properties compared to its parent compound and other similar calcium channel blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
生物活性
Nitrendipine M (dehydro) is a derivative of nitrendipine, a well-known dihydropyridine calcium channel blocker primarily used for managing hypertension. This article delves into the biological activity of Nitrendipine M (dehydro), exploring its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.
Overview
Nitrendipine M (dehydro) retains some biological activity akin to its parent compound, nitrendipine. It functions as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle and cardiac muscle cells. By inhibiting the influx of calcium ions, it promotes vasodilation and lowers blood pressure, making it a crucial agent in cardiovascular therapy.
Target Mechanism : Nitrendipine M (dehydro) binds to voltage-gated L-type calcium channels, preventing calcium from entering the cells. This inhibition leads to relaxation of vascular smooth muscle and decreased contractility in cardiac muscle.
Pharmacokinetics : After oral administration, nitrendipine is absorbed in the gastrointestinal tract and metabolized in the liver. The pharmacokinetic profile indicates that the compound reaches systemic circulation effectively, influencing its therapeutic efficacy.
Nitrendipine M (dehydro) exhibits significant biochemical interactions:
- Calcium Channel Inhibition : It effectively blocks calcium currents through voltage-dependent channels, influencing cellular excitability and contractility.
- Molecular Interactions : The compound's interactions with biomolecules can alter gene expression related to calcium signaling pathways.
Chemical Reactions
Nitrendipine M (dehydro) undergoes various chemical reactions:
- Oxidation : The dehydrogenation process represents an oxidation reaction.
- Reduction and Substitution : The compound can be reduced back to nitrendipine or modified through nucleophilic/electrophilic substitutions.
Case Study 1: Efficacy in Hypertension Management
A clinical study evaluated the efficacy of nitrendipine and its derivatives in patients with essential hypertension. The results indicated a significant reduction in systolic blood pressure among users of nitrendipine compared to non-users. The average decrease in systolic blood pressure was approximately 3.50 mmHg with a confidence interval indicating statistical significance .
Case Study 2: Adverse Effects and Drug Interactions
Another case involved a patient experiencing complete atrioventricular block while on azelnidipine and simvastatin. The interaction between these drugs raised concerns about their combined effects on calcium channel metabolism. This case highlights the importance of monitoring patients on calcium channel blockers for potential adverse events related to drug interactions .
Research Findings
Recent studies have focused on the broader implications of calcium channel blockers like Nitrendipine M (dehydro) in treating cardiovascular diseases and neurodegenerative disorders. Research indicates that modulation of calcium channels can have therapeutic benefits beyond hypertension, including potential applications in conditions like Alzheimer's disease due to the role of calcium signaling in neuronal health.
Summary Table of Biological Activity
Property | Details |
---|---|
Chemical Structure | C18H18N2O6 |
Mechanism of Action | Inhibition of L-type calcium channels |
Primary Use | Antihypertensive agent |
Pharmacokinetics | Oral absorption; hepatic metabolism |
Biochemical Effects | Alters cellular excitability; gene expression |
Clinical Efficacy | Significant reduction in blood pressure |
特性
IUPAC Name |
3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVABIPGJLMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237599 | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89267-41-4 | |
Record name | Bay-m 4786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。